Balhimycin

Description

Historical Context of Discovery and Isolation

Balhimycin was first isolated from the fermentation broth of a bacterium identified as Amycolatopsis sp. Y-86, 21022. jst.go.jpmedchemexpress.com The producing organism was later formally classified as a new species, Amycolatopsis balhimycina. dsmz.denih.gov The discovery of this new glycopeptide antibiotic was a notable development, adding to the arsenal (B13267) of vancomycin-class compounds. jst.go.jp Further research led to the isolation and characterization of the this compound biosynthetic gene cluster from a different strain, Amycolatopsis mediterranei DSM5908, providing crucial insights into its genetic origins and production pathways. nih.govasm.org

Classification within the Glycopeptide Antibiotic Family

This compound is classified as a vancomycin-like glycopeptide antibiotic. nih.govmcmaster.ca Glycopeptide antibiotics are characterized by a core structure comprising a heptapeptide (B1575542) backbone that is extensively cross-linked. This compound's mode of action is consistent with this class, involving binding to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. mcmaster.canih.gov

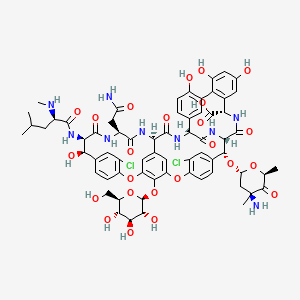

The chemical architecture of this compound is remarkably similar to that of vancomycin (B549263) and another related compound, A82846B (also known as chloroeremomycin). nih.gov All three share an identical heptapeptide backbone. nih.gov The primary distinction between these molecules lies in their glycosylation patterns—the type and arrangement of sugar molecules attached to the peptide core. nih.gov this compound is decorated with two sugar moieties: a glucose residue attached to the aromatic ring of amino acid 4, and the rare aminosugar dehydrovancosamine at amino acid 6. nih.gov This contrasts with vancomycin, which features a glucose-vancosamine disaccharide at amino acid 4. nih.gov

| Compound | Heptapeptide Backbone | Glycosylation Pattern |

|---|---|---|

| This compound | Identical to Vancomycin | Glucose at amino acid 4; Dehydrovancosamine at amino acid 6 |

| Vancomycin | Identical to this compound | Glucose-vancosamine disaccharide at amino acid 4 |

| A82846B (Chloroeremomycin) | Identical to this compound | Glucose-epivancosamine disaccharide at amino acid 4; Epivancosamine at amino acid 6 |

Significance as a Model Compound for Glycopeptide Studies

The close structural and biosynthetic relationship between this compound and vancomycin establishes it as an invaluable model compound for scientific study. researchgate.net Research into the this compound biosynthetic gene cluster has provided a framework for understanding how these complex natural products are assembled. asm.orgnih.gov

Key research findings from studying this compound include:

Elucidation of Biosynthetic Pathways: Scientists have isolated and analyzed the genes responsible for this compound's production. nih.govnih.gov This includes identifying genes for the nonribosomal peptide synthetases (NRPSs) that build the peptide core, as well as the enzymes responsible for oxidative cross-linking (cytochrome P450 monooxygenases) and glycosylation (glycosyltransferases). nih.govnih.gov

Gene Inactivation Studies: By creating mutant strains of the producing organism with specific genes inactivated, researchers have been able to determine the function of individual enzymes in the biosynthetic pathway. nih.govasm.org For example, inactivating oxygenase genes demonstrated their crucial role in the coupling of the aromatic side chains of the heptapeptide. nih.govnih.gov Similarly, disrupting a glycosyltransferase gene resulted in the production of non-glycosylated, though still active, this compound precursors. nih.govasm.org

Models for Glycopeptide Assembly: Detailed analysis of the intermediates produced by these mutants has allowed scientists to propose refined models for how the complex, cross-linked structure of glycopeptides is assembled on the NRPS enzymatic machinery. researchgate.netresearchgate.net

This body of research is not purely academic; it forms the basis for the potential bioengineering of novel glycopeptide antibiotics. researchgate.net By understanding the genetic and enzymatic toolkit used to produce this compound, scientists can envision manipulating these pathways to create new derivatives with potentially improved properties to combat the growing threat of antibiotic-resistant bacteria. nih.gov

Properties

Molecular Formula |

C66H73Cl2N9O24 |

|---|---|

Molecular Weight |

1447.2 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,65-,66-/m0/s1 |

InChI Key |

WKNFBFHAYANQHF-QNSRRSNQSA-N |

SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

Isomeric SMILES |

C[C@H]1C(=O)[C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

Canonical SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

Synonyms |

balhimycin |

Origin of Product |

United States |

Biosynthesis Pathway Elucidation in Amycolatopsis Balhimycina

Producer Organism and Genetic Foundation

Amycolatopsis balhimycina as the Biosynthetic Hub

Amycolatopsis balhimycina DSM 5908, an actinomycete formerly known as Amycolatopsis mediterranei, is the primary producer of balhimycin. nih.govoup.comasm.org This microorganism was originally isolated from a soil sample in the Himalayas. nih.govasm.org A. balhimycina serves as a crucial model organism for studying glycopeptide synthesis and resistance due to its genetic tractability and the structural and activity similarities of this compound to vancomycin (B549263), an antibiotic of last resort. nih.govoup.com

Identification and Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is encoded by a large biosynthetic gene cluster (BGC) within the Amycolatopsis balhimycina genome. researchgate.netresearchgate.netkarger.com This BGC has been extensively characterized, revealing its architecture and the functional assignments of its constituent genes. researchgate.netnih.gov

The this compound BGC (often referred to as 'bal' cluster) is substantial, comprising approximately 36 open reading frames (ORFs) that are presumed to be organized into multiple polygenic and monogenic transcriptional units. researchgate.netresearchgate.net The "left" end of the cluster contains genes involved in this compound biosynthesis, transport, resistance, and regulation. karger.comresearchgate.net The "right" end is defined by a putative 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (dahp) gene. karger.comresearchgate.net Interestingly, a type I polyketide synthase gene, similar to one found in the rifamycin (B1679328) producer Amycolatopsis mediterranei, is located immediately adjacent to the this compound BGC, suggesting the potential presence of another biosynthetic gene cluster nearby. karger.comresearchgate.net

The this compound BGC encompasses genes responsible for various stages of antibiotic production, including the synthesis of the heptapeptide (B1575542) backbone, post-assembly tailoring reactions, and self-resistance mechanisms. nih.govresearchgate.netresearchgate.netnih.gov Key genes and their assigned functions are summarized in the table below:

| Gene Name(s) | Putative Function(s) | Role in this compound Biosynthesis | Reference(s) |

| bpsA, bpsB, bpsC | Nonribosomal Peptide Synthetases (NRPSs) | Assemble the heptapeptide core of this compound. | researchgate.netresearchgate.net |

| bpsD | Nonribosomal Peptide Synthetase (Type II A-PCP didomain) | Involved in the off-line production of β-hydroxytyrosine (Bht) precursor. | asm.orgnih.govresearchgate.net |

| oxyD | P450 monooxygenase | Essential for the formation of β-hydroxytyrosine (β-HT), a building block of this compound. Forms an operon with bhp (B1578011) and bpsD. | asm.orgresearchgate.net |

| bhp | Perhydrolase | Involved in the biosynthesis of β-hydroxytyrosine (β-HT). | asm.orgthegoodscentscompany.com |

| bhaA | Halogenase | Responsible for the chlorination of β-hydroxytyrosine residues at positions 2 and 6 of the this compound backbone. | nih.govrsc.org |

| bgtfB, bgtfC | Glycosyltransferases | Involved in attaching sugar moieties (e.g., glucose, dehydrovancosamine) to the heptapeptide core. BgtfB attaches the first sugar. | nih.govnih.govfrontiersin.org |

| bmt | Methyltransferase | Involved in methylation reactions. | nih.gov |

| tba | ABC transporter | Required for the efficient export of this compound from the cell. Its deletion can halt this compound biosynthesis. | nih.govjst.go.jp |

| bbr | StrR-like pathway-specific regulator | A DNA-binding protein involved in the regulation of this compound biosynthesis, binding to promoter regions within the cluster. | researchgate.netkarger.comresearchgate.net |

| vanYb | Carboxypeptidase | Part of the this compound BGC, involved in self-resistance by cleaving terminal D-Ala from peptidoglycan precursors. | nih.govresearchgate.net |

| vnlRb, vnlSb | Two-component system (VanRS-like) | Homologs of known enterococcal accessory resistance genes, also part of the this compound BGC. [Note: vanHAX genes, also involved in resistance, are located elsewhere on the chromosome, not within the this compound BGC]. | nih.govresearchgate.net |

| orf7 | Na+/H+ antiporter homolog | Putative resistance determinant, though its deletion showed no detectable difference in this compound production or resistance. | nih.gov |

| hmaS, hmO, Pgat | Enzymes for 4-hydroxyphenylglycine (Hpg) biosynthesis | Involved in the supply of Hpg, a non-proteinogenic amino acid building block. Deletion of hmaS and hmO prevents Hpg formation. | rsc.org |

Nonribosomal Peptide Synthetase (NRPS) Assembly of the Heptapeptide Core

This compound, like other glycopeptide antibiotics, features a heptapeptide core that is assembled by large multi-modular nonribosomal peptide synthetases (NRPSs). oup.comnih.govfrontiersin.org This assembly process is distinct from ribosomal protein synthesis, allowing for the incorporation of a wide array of non-proteinogenic amino acids. rsc.orgmdpi.com

Modular Organization of this compound NRPS Enzymes

The this compound heptapeptide core is constructed by three multi-modular Type I NRPS enzymes: BpsA, BpsB, and BpsC. researchgate.netresearchgate.netrsc.orgnih.gov These NRPSs operate in an assembly-line fashion, typically following the collinearity rule, where the order of modules corresponds to the sequence of amino acids in the final peptide. mdpi.commdpi.com Each module within an NRPS contains specific catalytic domains responsible for substrate recognition, activation, and peptide bond formation. mdpi.comoup.com

The core domains found in NRPS modules include:

Adenylation (A) domain: Selects and activates a specific amino acid by adenylation, consuming ATP. rsc.orgmdpi.comwur.nl The specificity of the A-domain is crucial for determining which amino acid is incorporated. rsc.orgwur.nl

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid as a thioester via a 4'-phosphopantetheinyl cofactor. This domain acts as a transporter unit, carrying the growing peptide chain. mdpi.comoup.comwur.nl

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own PCP domain and the growing peptide chain on the upstream module's PCP. mdpi.comoup.com

In this compound biosynthesis, the heptapeptide core is composed of specific amino acids, including proteinogenic ones like leucine (B10760876) (Leu) and asparagine (Asn), and non-proteinogenic ones such as 3,5-dihydroxyphenylglycine (Dpg), 4-hydroxyphenylglycine (Hpg), and β-hydroxytyrosine (Bht). oup.comwur.nlresearchgate.net The β-hydroxylation of two tyrosine residues at positions 2 and 6 of the heptapeptide occurs "off-line" on a separate, minimal NRPS module (BpsD) in conjunction with a P450 monooxygenase (OxyD) and a thioesterase (Bhp), before incorporation into the main NRPS assembly line. asm.orgresearchgate.netresearchgate.net

The specific amino acid incorporation by the this compound NRPS modules can be visualized as follows:

Table 2: Modular Organization of this compound NRPS and Amino Acid Incorporation

| NRPS Protein | Module | Key Domains | Incorporated Amino Acid | Type |

| BpsA | Module 1 | A, T, C | N-methyl-D-leucine | Proteinogenic (modified) |

| Module 2 | C, A, PCP, E | D-chloro-β-hydroxytyrosine | Non-proteinogenic | |

| BpsB | Module 3 | C, A, PCP | L-asparagine | Proteinogenic |

| Module 4 | C, A, PCP | D-4-hydroxyphenylglycine | Non-proteinogenic | |

| BpsC | Module 5 | C, A, PCP | D-4-hydroxyphenylglycine | Non-proteinogenic |

| Module 6 | C, A, PCP | L-chloro-β-hydroxytyrosine | Non-proteinogenic | |

| Module 7 | C, A, PCP, TE | L-3,5-dihydroxyphenylglycine | Non-proteinogenic | |

| BpsD | N/A (Standalone) | A, PCP | β-hydroxytyrosine (Bht) (precursor) | Non-proteinogenic |

Note: The N-methyl-D-leucine and D-chloro-β-hydroxytyrosine are incorporated into the heptapeptide backbone at specific positions. The thioesterase (TE) domain at the C-terminus of BpsC is responsible for the release of the completed heptapeptide from the NRPS machinery, often through hydrolysis or cyclization. rsc.orgmdpi.com

Export and Extracellular Transport Mechanisms

Characterization of Specific ABC Transporters (Tba)

The export of glycopeptide antibiotics like this compound represents the final stage in their biosynthetic process. In Amycolatopsis balhimycina, this crucial step is facilitated by the ATP-binding cassette (ABC) transporter, Tba. The gene encoding Tba (tba) is located within the this compound biosynthetic gene cluster, positioned between the prephenate dehydrogenase gene (pdh) and the peptide synthetase gene (bpsA) fao.org.

Research into Tba's function has revealed that it is essential for the efficient export of this compound from the cell fao.org. Inactivation of tba through gene replacement in A. balhimycina did not impede bacterial growth or affect this compound resistance. However, a significant alteration in this compound distribution was observed: the concentration of this compound in the supernatant of the tba mutant was reduced, while intracellular this compound levels were approximately ten times higher compared to the wild type fao.org. This indicates that Tba primarily functions in the efflux of the antibiotic rather than contributing to self-resistance fao.org.

Further characterization of Tba has demonstrated its ATPase activity, a hallmark of ABC transporters, when heterologously expressed and purified fao.org. Phylogenetic analysis and trans-complementation experiments have suggested that this compound is exclusively exported by type I glycopeptide antibiotic (GPA) transporters, including Tba and Tva (transporter of vancomycin) nih.govnih.gov. Molecular dynamics simulations and mutagenesis studies have provided insights into Tba's substrate specificity, revealing that it primarily recognizes the peptide backbone of this compound rather than its associated modifications nih.govnih.govresearchgate.net.

Unexpectedly, studies have shown that the deletion or functional inactivation of Tba not only impairs export but also halts this compound biosynthesis itself nih.govnih.govresearchgate.net. This suggests that a functional ABC transporter, Tba, is required for the biosynthesis process, possibly through interactions with the biosynthetic machinery, as indicated by proximity biotinylation experiments nih.govnih.govproteomexchange.org.

The following table illustrates the impact of tba inactivation on this compound distribution:

| Strain Type | Extracellular this compound Accumulation (Relative to Wild Type) | Intracellular this compound Concentration (Relative to Wild Type) |

| A. balhimycina Wild Type | Normal | Normal |

| A. balhimycina Δtba Mutant | Reduced | Ten times higher |

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The biosynthesis of this compound in Amycolatopsis balhimycina is subject to sophisticated regulatory mechanisms, encompassing both transcriptional and post-transcriptional control. These regulatory systems ensure the appropriate timing and levels of antibiotic production in response to environmental cues and cellular needs.

Pathway-Specific Regulatory Elements (e.g., Bbr)

A key pathway-specific regulatory element identified in the this compound biosynthetic gene cluster is Bbr mdpi.comrug.nlnih.gov. Bbr is a StrR-like transcriptional activator, showing significant amino acid sequence similarity (47% identity over 289 amino acids) to StrR, the well-characterized pathway-specific regulator for streptomycin (B1217042) biosynthesis rug.nl. Bbr contains a characteristic helix-turn-helix (HTH) motif, typically found in DNA-binding regulatory proteins, located from amino acid 183 to 204 rug.nl.

Research has characterized Bbr as a DNA-binding protein with a crucial role in this compound biosynthesis rug.nlnih.govresearchgate.net. Purified N-terminally His-tagged Bbr has been shown to exhibit specific DNA-binding activity to five distinct promoter regions within the this compound gene cluster nih.govresearchgate.net. Through in silico analysis and comparison of these DNA-binding sequences, conserved inverted repeat sequences have been proposed as the Bbr-binding site nih.govresearchgate.net. The putative Bbr consensus sequence, GTCCAR(N)17TTGGAC, differs from that published for StrR researchgate.netasm.org. This consensus sequence is part of a conserved intergenic region found in several glycopeptide biosynthesis clusters asm.org.

Bbr singularly controls the expression of the majority of this compound biosynthetic genes and operons mdpi.com. Its functional interchangeability with other StrR-like regulators, such as Ajr from the ristocetin (B1679390) biosynthetic gene cluster and Dbv4 from the A40926 cluster, highlights a conserved regulatory mechanism among glycopeptide antibiotic producers mdpi.comasm.org.

Two-Component Regulatory Systems (e.g., VnlRSb)

Two-component regulatory systems (TCSs) are ubiquitous in prokaryotes, enabling bacteria to sense and respond to environmental changes semanticscholar.org. Amycolatopsis balhimycina possesses a VanRS-like two-component system, VnlRSb, which consists of a sensor histidine kinase (VnlS) and a response regulator (VnlR) semanticscholar.orgresearchgate.netnih.gov. The genes encoding VnlRSb, along with the carboxypeptidase gene vanYAb, are part of the this compound biosynthetic gene cluster semanticscholar.orgresearchgate.netnih.gov. However, this cluster is located approximately 2 megabases (Mb) away from the vanHAXAb genes, which are typically associated with glycopeptide resistance in other bacteria semanticscholar.orgresearchgate.net.

Studies have investigated the role of VnlRSb in A. balhimycina. Surprisingly, the deletion of vnlRSAb did not affect glycopeptide resistance or this compound production in A. balhimycina semanticscholar.orgresearchgate.netnih.gov. Furthermore, the vanHAXAb genes were expressed at similar levels in the vnlRAb deletion mutant as in the wild type, and peptidoglycan analyses confirmed the synthesis of resistant peptidoglycan precursors semanticscholar.orgnih.gov. This suggests that vanHAXAb expression in A. balhimycina is not dependent on VnlRAb semanticscholar.orgnih.gov.

Despite its limited role in A. balhimycina's intrinsic resistance or this compound production, VnlRAb does regulate the vanYAb gene, as demonstrated by reverse transcriptase polymerase chain reaction (RT-PCR) and RNA-seq analyses semanticscholar.orgnih.gov. Interestingly, when VnlRAb was heterologously expressed in the glycopeptide-sensitive Streptomyces coelicolor ΔvanRSSc deletion mutant, it restored glycopeptide resistance by activating the vanHAXSc genes, even in the absence of VanS semanticscholar.orgnih.gov. Additionally, the expression of vnlRAb in S. coelicolor was observed to increase actinorhodin (B73869) production and influence morphological differentiation semanticscholar.orgnih.gov.

Molecular Mechanism of Action

Ligand-Target Recognition and Binding Affinity

The fundamental step in Balhimycin's mechanism involves its highly specific recognition and binding to a key precursor molecule in bacterial cell wall assembly.

Interaction with Peptidoglycan Precursors (Lipid II D-Ala-D-Ala terminus)

This compound acts as a "Lipid II targeting antibiotic" by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors, specifically Lipid II. ontosight.airesearchgate.netnih.govbiomol.comresearchgate.netasm.orgnih.gov This interaction is characterized by the formation of five hydrogen bonds between the peptide backbone of the glycopeptide antibiotic and the D-Ala-D-Ala dipeptide terminus of Lipid II. nih.govnih.gov The rigid structural conformation of glycopeptide antibiotics is essential for this precise binding and for effectively sequestering the bacterial cell wall precursor. rsc.org

Inhibition of Bacterial Cell Wall Biosynthesis

The binding of this compound to Lipid II has direct and profound consequences for bacterial cell wall formation, leading to its disruption.

Disruption of Transpeptidation and Transglycosylation Reactions

Upon binding to the D-Ala-D-Ala terminus of cell wall precursor molecules, this compound prevents their proper incorporation into the growing bacterial cell wall. ontosight.ai This critical binding event sterically hinders the access of penicillin-binding proteins (PBPs), which are enzymes responsible for catalyzing the transglycosylation and transpeptidation reactions. nih.gov These reactions are vital for cross-linking the peptidoglycan strands and forming a robust cell wall. By blocking these enzymatic activities, this compound effectively inhibits cell wall synthesis, ultimately resulting in an incomplete cell wall, leading to cell lysis and bacterial death. ontosight.ainih.govbiomol.com

Structural Basis of Ligand-Receptor Complex Formation

The efficacy of this compound is rooted in the specific structural features that enable its interaction with Lipid II. This compound possesses a conformationally rigid structure, attributed to its macro-cycled systems and ethereal bridges. researchgate.net

Detailed insights into the structural basis of the this compound-Lipid II complex have been gained through X-ray crystallography studies. These studies have examined this compound and its derivative, degluco-balhimycin, in complexes with various peptides that mimic bacterial cell wall precursors, including di-, tri-, and pentapeptides. whiterose.ac.ukrcsb.orgrcsb.orgresearchgate.net These investigations have revealed not only the well-established back-to-back dimerization of this compound molecules but also a novel face-to-face oligomerization, particularly when the model peptide reaches a critical size resembling the full cell wall precursor. whiterose.ac.ukrcsb.orgrcsb.orgresearchgate.net The extensive hydrogen-bonding interactions between the D-Ala-D-Ala dipeptide terminus of Lipid II and the peptide backbone of the glycopeptide antibiotic are central to the formation of this complex. nih.gov Furthermore, in the pentapeptide complex, the relative positioning of the peptides closely mimics the arrangement required for D-Ala elimination, thereby providing a realistic structural model for how antibiotic binding prevents enzyme-catalyzed cell-wall crosslinking. rcsb.orgrcsb.org

Advanced Structural Analysis and Chemical Biology Approaches

Spectroscopic and Crystallographic Elucidation of Balhimycin Structure

The determination of this compound's intricate three-dimensional structure has relied heavily on advanced spectroscopic and crystallographic methods.

Glycopeptide antibiotics, including this compound, present significant challenges for crystallographic studies due to their intermediate unit cell sizes annualreviews.org. Overcoming these hurdles required notable technical advancements, such as the availability of intense synchrotron radiation, the development of cryo-crystallographic methods to minimize sample damage, enhanced access to high-speed computing, and the evolution of new ab initio phasing techniques annualreviews.org. The first structure to benefit from these advancements was that of ureido-balhimycin annualreviews.org. Subsequently, the structure of this compound itself was elucidated using the molecular replacement method annualreviews.orgnih.gov.

This compound and degluco-balhimycin have been successfully crystallized in complexes with di-, tri-, and pentapeptides that mimic bacterial cell-wall precursors, with four structures determined at atomic resolution (less than 1 Å) rcsb.orgrcsb.org. These crystallographic studies have provided detailed insights into the molecule's architecture. For instance, this compound molecules form tight dimers characterized by antiparallel hydrogen bonds between their peptide backbones, as well as between vancosamine (B1196374) residues and the peptide backbone annualreviews.orgnih.gov. In the native this compound structure, both binding pockets of the dimer are occupied, for example, by citrate (B86180) and acetate (B1210297) ions annualreviews.orgnih.gov. While X-ray crystallography has been pivotal, NMR spectroscopy, alongside other spectroscopic studies, has also contributed to the broader understanding of glycopeptide antibiotic structures rcsb.orgrcsb.org.

Key crystallographic data for this compound complexes include:

| PDB ID | Compound | Method | Resolution (Å) | R-Value Work |

| 1HHU | This compound in complex with D-Ala-D-Ala | X-RAY DIFFRACTION | 0.89 | 0.090 |

| 1HHY | Deglucothis compound in complex with D-Ala-D-Ala | X-RAY DIFFRACTION | 0.89 | 0.125 |

Mass spectrometry, particularly high-performance liquid chromatography-mass spectrometry (HPLC-MS) and fragmentation studies, has been extensively employed for the structural analysis and confirmation of this compound and its derivatives nih.govasm.orgasm.orgasm.org. MS/MS analysis in negative ion mode has been instrumental in characterizing this compound precursors, yielding characteristic fragments that correspond to specific parts of the molecule, such as the UDP moiety, and confirming the presence of the expected pentapeptide structure researchgate.net.

For glycosylated this compound, MS/MS conditions reveal characteristic fragmentation patterns correlating with the loss of sugar residues asm.org. This technique has also been crucial in confirming the absence of glycosylation in compounds produced by glycosyltransferase mutants asm.org. High-resolution HPLC-MS and HPLC-MS² analyses have been used to identify and confirm the molecular formulas of novel fluorinated this compound derivatives, indicating that some of these modified peptides were linear and not yet crosslinked rsc.orgnih.govrsc.orgresearchgate.net. Furthermore, the isotopic patterns observed in high-resolution MS experiments have definitively confirmed the presence of chlorine atoms within this compound and its precursors asm.orgnih.gov.

Synthetic Biology and Metabolic Engineering for Analogue Generation

Synthetic biology and metabolic engineering offer powerful tools to manipulate the biosynthetic pathways of natural products like this compound, enabling the generation of novel analogues with altered properties.

Mutasynthesis is a sophisticated approach that leverages genetically engineered microorganisms deficient in a specific step of a biosynthetic pathway psu.eduresearchgate.net. By supplementing the culture medium of these mutants with synthetic analogues of the missing natural precursor, novel natural products can be generated psu.eduresearchgate.net. This method offers significant advantages over traditional precursor-directed biosynthesis, as the absence of the natural precursor eliminates competition, leading to simpler metabolite mixtures, easier purification, higher yields, and the potential for incorporating a wider array of diverse precursor analogues psu.edu.

A notable application of mutasynthesis in this compound research involves the Amycolatopsis balhimycina ΔdpgA mutant, which is unable to synthesize 3,5-dihydroxyphenylglycine (DPg), a crucial nonproteinogenic amino acid in the this compound structure psu.edunih.gov. When this mutant strain was supplemented with synthetic DPg analogues, it successfully produced novel, antibiotically active glycopeptide derivatives psu.edunih.gov. Similarly, the A. balhimycina Δhpg strain, created by deleting genes for 4-hydroxymandelate (B1240059) synthase and 4-hydroxymandelate oxidase to prevent the formation of 4-hydroxyphenylglycine (Hpg), proved to be an effective chassis for phenylglycine-based mutasynthesis rsc.orgnih.gov. Supplementation of this mutant with 4-hydroxy-L-phenylglycine successfully restored this compound production rsc.orgnih.govrsc.org. Mutasynthesis has also been employed to introduce halogen modifications, such as substituting both chlorine atoms with fluoride (B91410) or bromide in this compound, by inactivating a gene responsible for the β-hydroxytyrosine precursor nih.gov.

Directed evolution and enzyme engineering are key strategies for diversifying the structural repertoire of natural products, particularly nonribosomal peptides acs.orgresearchgate.net. Nonribosomal peptide synthetases (NRPSs), which assemble the heptapeptide (B1575542) core of this compound, are modular enzymes where adenylation (A) domains are primarily responsible for selecting and incorporating specific amino acids nih.govacs.orgresearchgate.net. Efforts in enzyme engineering have focused on reengineering the specificity of these A-domains, for instance, to alter the incorporation of 3,5-dihydroxyphenylglycine to 4-hydroxyphenylglycine during glycopeptide antibiotic biosynthesis acs.org. Such engineering can involve techniques like pocket grafting, targeted mutations of active site residues, subdomain swapping, and the application of evolutionary methods acs.org.

The biosynthesis of fluorinated and other chemically modified this compound analogues has been successfully achieved through mutasynthesis and genetic manipulation. A significant breakthrough involves the use of the A. balhimycina Δhpg strain, which, when supplemented with 2-fluoro-DL-phenylglycine (2-F-Phg), produced novel fluorinated this compound derivatives rsc.orgnih.govrsc.org. These compounds were identified as modified hexapeptide and heptapeptide precursors, often found in a non-crosslinked state rsc.orgnih.govresearchgate.net. Another study demonstrated the generation of novel fluoro-balhimycins by feeding 2-fluoro- or 3,5-difluoro-β-hydroxytyrosine to a mutant with a deleted bhp (B1578011) perhydrolase gene, with these new fluorinated compounds retaining antibiotic activity researchgate.netsemanticscholar.org. The successful incorporation of fluorinated phenylglycine residues highlights the flexibility of the this compound biosynthetic machinery and its potential for generating new glycopeptide antibiotics rsc.orgnih.govescholarship.org.

In addition to fluorinated analogues, other chemical modifications have been explored. Mutasynthesis has shown that the nonribosomal peptide synthetase (NRPS) and the cytochrome P450 (Oxy) enzyme cyclization cascade can tolerate modifications or alterations to the phenol (B47542) groups present on the 3,5-dihydroxyphenylglycine (DPg) residue nih.gov. Furthermore, the this compound gene cluster contains the gene for the halogenase BhaA, an enzyme responsible for the chlorination of tyrosyl moieties during the biosynthesis of this compound nih.govasm.orgasm.orgnih.govnih.gov. This natural halogenation mechanism provides a basis for understanding and potentially manipulating the introduction of other halogen atoms into the this compound structure.

Design and Synthesis of this compound Derivatives and Analogues

The intricate and conformationally rigid three-dimensional structure of glycopeptide antibiotics like this compound poses significant challenges for complete chemical synthesis, making their production largely reliant on the fermentation of producer strains such as Amycolatopsis balhimycina. Consequently, the design and synthesis of this compound derivatives and analogues have primarily leveraged biosynthetic manipulation, particularly through a strategy known as mutasynthesis (also referred to as mutational biosynthesis) rsc.orgpsu.edu. This approach involves the generation of biosynthetic block mutants of the producing organism, which are then fed "mutasynthons"—unnatural precursor molecules that the altered biosynthetic machinery incorporates into novel metabolites rsc.orgpsu.edu. This hybrid technique combines chemical expertise with the efficiency of natural biosynthetic pathways, enabling the rapid generation of diverse natural product derivatives with predictable structural alterations psu.edu.

Mutasynthetic Approaches for Structural Diversification

Mutasynthesis has proven to be a powerful tool for introducing structural variations into the this compound scaffold, especially at positions that are difficult to modify through traditional chemical methods rsc.orgpsu.edu. The core heptapeptide of this compound is assembled by a nonribosomal peptide synthetase (NRPS) and undergoes extensive post-assembly modifications, including oxidative cross-linking, halogenation, glycosylation, and methylation aidic.it. Each of these tailoring reactions presents an opportunity for targeted modification.

One notable application of mutasynthesis involves the manipulation of amino acid precursors. For instance, studies have focused on altering the phenylglycine residues, which are crucial components of the this compound backbone rsc.org.

Fluorinated this compound Derivatives: A significant advancement in this compound analogue synthesis involved the incorporation of fluorinated phenylglycine residues. Researchers created an Amycolatopsis balhimycina Δhpg mutant, which is deficient in producing 4-hydroxyphenylglycine (Hpg), a natural precursor for this compound synthesis rsc.org. When this mutant strain was supplemented with 2-fluoro-DL-phenylglycine (2-F-Phg) as a mutasynthon, the biosynthetic machinery successfully incorporated the fluorinated analogue, leading to the production of novel fluorinated this compound derivatives rsc.orgresearchgate.net.

Detailed analysis by high-resolution HPLC-MS and HPLC-MS² identified two primary fluorinated compounds:

Compound 9: A modified hexapeptide precursor of this compound, with a molecular formula of C₄₄H₄₈Cl₂F₂N₇O₁₂ and a detected mass of m/z 974.2713 [M+H]⁺ rsc.orgresearchgate.net.

Compound 10: A modified heptapeptide precursor of this compound, with a molecular formula of C₅₂H₅₅Cl₂F₂N₈O₁₅ and a detected mass of m/z 1139.3138 [M+H]⁺ rsc.orgresearchgate.net.

These compounds were characterized as linear and non-crosslinked peptides containing two fluorine atoms rsc.orgresearchgate.net. The lack of subsequent glycosylation or methylation in these linear peptides aligns with the specificity of the late-stage tailoring enzymes for cyclized glycopeptide intermediates researchgate.net. Further experiments also revealed the formation of a fully tricyclic heptapeptide containing two fluorine atoms and an N-terminal methyl group (m/z 1147.5 [M+H]⁺) when 2-fluoro-DL-phenylglycine was supplied rsc.org. Additionally, a bicyclic heptapeptide core modified with both a glucose moiety and an N-terminal methyl group (m/z 1309.5 [M+H]⁺) was identified when the mutant was supplemented with both 2-fluoro-DL-phenylglycine and 4-hydroxy-L-phenylglycine rsc.org.

Another mutasynthetic strategy involved feeding fluorinated β-hydroxytyrosine derivatives. By inactivating the bhp gene, which is responsible for the formation of β-hydroxytyrosine, researchers were able to introduce 2-fluoro-β-hydroxytyrosine , 3-fluoro-β-hydroxytyrosine , or 3,5-difluoro-β-hydroxytyrosine into the this compound structure, yielding corresponding fluorinated Balhimycins (Compounds 10, 11, and 12, respectively) researchgate.net.

The research findings on fluorinated this compound derivatives are summarized in the table below:

| Derivative Name / Type | Mutasynthon Used | Molecular Formula | [M+H]⁺ Mass (m/z) | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Compound 9 (Hexapeptide precursor) | 2-fluoro-DL-phenylglycine | C₄₄H₄₈Cl₂F₂N₇O₁₂ | 974.2713 | Linear, non-crosslinked, two fluorine atoms | rsc.orgresearchgate.net |

| Compound 10 (Heptapeptide precursor) | 2-fluoro-DL-phenylglycine | C₅₂H₅₅Cl₂F₂N₈O₁₅ | 1139.3138 | Linear, non-crosslinked, two fluorine atoms | rsc.orgresearchgate.net |

| Fluorinated this compound (Compound 10) | 2-fluoro-β-hydroxytyrosine | Not specified | Not specified | Contains fluorinated β-hydroxytyrosine | researchgate.net |

| Fluorinated this compound (Compound 11) | 3-fluoro-β-hydroxytyrosine | Not specified | Not specified | Contains fluorinated β-hydroxytyrosine | researchgate.net |

| Fluorinated this compound (Compound 12) | 3,5-difluoro-β-hydroxytyrosine | Not specified | Not specified | Contains fluorinated β-hydroxytyrosine | researchgate.net |

| Tricyclic Heptapeptide | 2-fluoro-DL-phenylglycine | Not specified | 1147.5 | Fully tricyclic, two fluorine atoms, N-terminal methyl group | rsc.org |

| Bicyclic Heptapeptide | 2-fluoro-DL-phenylglycine + 4-hydroxy-L-phenylglycine | Not specified | 1309.5 | Bicyclic, glucose moiety, N-terminal methyl group | rsc.org |

Dechlorinated this compound: The halogenation steps are critical for the antimicrobial activity of vancomycin-type antibiotics, including this compound rsc.orgrsc.org. The biosynthetic gene clusters of these glycopeptides contain a single halogenase responsible for introducing chlorine substituents rsc.orgrsc.org. Inactivation of the halogenase gene (bhaA) in the this compound producer has successfully led to the production of dechlorothis compound , demonstrating the ability to modify the halogenation pattern through genetic manipulation rsc.orgrsc.org.

Non-Glycosylated this compound Derivatives: Glycosylation is another key tailoring step that influences the biological activity of glycopeptide antibiotics nih.govfrontiersin.org. By inactivating the glycosyltransferase gene bgtfB in Amycolatopsis mediterranei DSM5908 (the producer of this compound), researchers generated mutant strain HD1 nih.gov. This mutant produced at least four distinct compounds, referred to as HD-type compounds, which were not glycosylated but retained antibiotic activity nih.gov. Structural analysis confirmed the absence of glycosylation and the presence of a bridged molecule structure, similar to this compound, indicating that the core heptapeptide structure remained intact despite the lack of sugar moieties nih.gov.

These findings underscore the versatility of biosynthetic engineering and mutasynthesis in generating a diverse array of this compound derivatives and analogues, providing valuable insights for the development of new glycopeptide antibiotics.

Preclinical Investigations of Biological Activity and Scope

In Vitro Spectrum of Activity against Gram-Positive Bacteria

Balhimycin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its in vitro antibacterial activity has been shown to be comparable to that of vancomycin (B549263). wikipedia.org Studies have reported minimum inhibitory concentration (MIC) values for this compound against various Gram-positive strains, demonstrating its effectiveness. mims.com

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.39 - 12.5 |

| Streptococcus epidermidis | 0.39 - 12.5 |

| Streptococcal strains | 0.39 - 12.5 |

Note: This is an interactive data table.

Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

A key area of focus for this compound has been its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant clinical challenge. This compound demonstrates potent antibacterial activity against MRSA strains. sensus.orgfishersci.se Its activity against MRSA is considered similar to that of vancomycin. uni.lu Research indicates excellent in vitro activity of this compound against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. guidetopharmacology.org

Activity against Vancomycin-Resistant Enterococci (VRE)

This compound has also shown potent antibacterial activity against Vancomycin-Resistant Enterococci (VRE). fishersci.se Its effectiveness against these vancomycin-resistant strains highlights its potential as a valuable candidate for further therapeutic development. fishersci.se

Comparative Activity against Anaerobic Bacterial Species

Comparative studies have revealed that this compound possesses superior activity against anaerobic bacterial species, particularly Clostridium, when compared to vancomycin. wikipedia.orgmims.comnih.govnih.gov This enhanced activity against anaerobes, along with its bactericidal properties, positions this compound as marginally superior to vancomycin in this regard. mims.comnih.gov

In Vivo Efficacy in Experimental Infection Models

The in vivo antibacterial activity of this compound has been found to be comparable to that of vancomycin. wikipedia.orgnih.gov Investigations in animal models have provided further insights into its therapeutic potential. In studies involving laboratory mice infected with MRSA, this compound effectively reduced bacterial loads in the infected tissues. nih.gov Both this compound and desglucothis compound, a related glycopeptide, demonstrated activity against several MRSA strains in animal studies, with their efficacy being comparable to that of reference glycopeptides like vancomycin and teicoplanin. guidetopharmacology.org

Table 2: Comparative In Vivo Efficacy in Murine Infection Models

| Compound | Target Pathogen | Efficacy Observation in Mice | Reference Antibiotics for Comparison |

| This compound | MRSA | Reduced bacterial loads | Vancomycin |

| This compound | MRSA | Active against strains | Vancomycin, Teicoplanin |

| Desglucothis compound | MRSA | Active against strains | Vancomycin, Teicoplanin |

Note: This is an interactive data table.

Research Methodologies and Advanced Techniques Applied in Balhimycin Studies

Molecular Genetic Manipulation of Amycolatopsis balhimycina

Amycolatopsis balhimycina is particularly amenable to genetic manipulation compared to other glycopeptide-producing actinomycetes, making it a preferred model for studying glycopeptide biosynthesis. oup.comcnr.itnih.govnih.govasm.orgoup.comresearchgate.net This genetic accessibility has been leveraged to generate novel balhimycin derivatives and to improve the efficiency of antibiotic production. oup.comnih.govoup.comresearchgate.netnih.gov

Gene inactivation and deletion experiments have been pivotal in deciphering the roles of specific genes within the this compound biosynthetic pathway and associated processes.

Oxidative Cross-linking Enzymes: Studies involving the inactivation of oxyA, oxyB, and oxyC genes have precisely defined the order of oxidative cross-linking reactions during this compound biosynthesis. For instance, OxyB introduces the first aryl-ether bridge (C-O-D ring), followed by OxyA for the D-O-E ring, and OxyC for the final biaryl (AB) link. oup.com

Glycosyltransferases: Inactivation of the bgtfB gene, encoding a glycosyltransferase, resulted in the production of non-glycosylated but still antibiotically active compounds, highlighting the role of glycosylation in the final structure of this compound. nih.gov

β-Hydroxytyrosine Biosynthesis: The oxyD gene, located downstream of bhp (B1578011) (perhydrolase) and bpsD (nonribosomal peptide synthetase D), forms an operon involved in the synthesis of the this compound building block β-hydroxytyrosine (β-HT). In-frame deletion of oxyD abolished active this compound production. This production could be restored by genetic complementation with oxyD or by supplementing the growth medium with β-HT, demonstrating OxyD's essential role in β-HT formation. asm.orgnih.gov Similarly, inactivation of the thioesterase gene bhp led to a complete block in this compound synthesis, which could be restored by adding free β-hydroxytyrosine. researchgate.net

Antibiotic Export: The tba gene, encoding an ABC transporter, was inactivated to investigate its role in this compound export. While the inactivation did not affect growth or this compound resistance, the mutant strain (RM43) accumulated significantly less this compound in the supernatant and ten times higher intracellular concentrations compared to the wild type. This indicated that the Tba transporter is crucial for efficient antibiotic export rather than resistance. fao.org

Resistance Mechanisms: Inactivation studies of the vanHAXAb genes in A. balhimycina showed a reduced glycopeptide resistance compared to the wild type. Interestingly, the ΔvanHAXAb mutant could still produce D-Ala-D-Lac-containing resistant cell wall precursors, suggesting the presence of an alternative glycopeptide resistance mechanism. Further analysis identified Ddl1Ab, a paralogous chromosomal D-Ala-D-Lac ligase, capable of complementing VanAAb's function, and an upregulated vanYAb gene encoding a D,D-carboxypeptidase that cleaves D-Ala from pentapeptide precursors. acs.org

Overexpression and complementation strategies have been employed to enhance this compound production and to confirm gene functions.

Regulatory Genes: Overexpression of bbr, a StrR-like pathway-specific regulator gene from A. balhimycina, has been shown to positively regulate this compound biosynthesis, leading to increased yields. acs.orgasm.orgresearchgate.netresearchgate.net This regulator binds specifically to five promoter regions within the this compound gene cluster. researchgate.net

Precursor Supply: Increased glycopeptide production has been achieved through the overexpression of shikimate pathway genes, which are part of the this compound biosynthetic gene cluster, indicating that precursor availability can be a limiting factor in antibiotic synthesis. mdpi.comjst.go.jp

Functional Complementation: As noted in gene inactivation studies, the reintroduction and expression of a functional oxyD gene successfully restored this compound production in oxyD deletion mutants, confirming its vital role in the β-hydroxytyrosine biosynthetic pathway. asm.orgnih.gov

Genomic and Proteomic Analysis

High-throughput technologies such as genomics and proteomics have been instrumental in functional genomic studies of A. balhimycina, providing insights into the molecular mechanisms governing this compound production and metabolic regulation. aidic.itoup.comcnr.itnih.govoup.comresearchgate.netnih.govnih.gov

The complete genome sequencing and annotation of Amycolatopsis balhimycina have provided a comprehensive blueprint for understanding its biology and metabolic capabilities.

The A. balhimycina genome consists of a circular chromosome approximately 10.56 Mb in size, with a high GC content of around 69.9%. oup.comnih.gov

The sequenced genome comprises 10,562,587 base pairs assembled into 2,153 contigs, containing 8,585 predicted open reading frames (ORFs). nih.gov

Functional annotation of these ORFs, often performed using integrative toolboxes like SEQTOR, has enabled the reconstruction of genome-scale metabolic models. These models integrate annotated data with biochemical and physiological information, serving as a basis for physiological characterization and rational design of engineering strategies to improve this compound production. nih.gov

Bioinformatic analysis has been crucial for identifying and characterizing the this compound biosynthetic gene cluster (BGC) and other relevant genetic elements.

The bal gene cluster contains genes involved in the biosynthesis, transport, resistance, and regulation of this compound. Key genes identified include those encoding cytochrome P450 monooxygenases (oxyA-C, oxyD), a halogenase (bhaA), glycosyltransferases (bgtfA-C), a perhydrolase (bhp), a nonribosomal peptide synthetase (bpsD), an ABC transporter (tba), and the pathway-specific regulator bbr. aidic.itoup.comoup.comnih.govasm.orgnih.govresearchgate.netfao.orgresearchgate.netresearchgate.net

In silico analysis of the A. balhimycina draft genome sequence revealed 11 putative Fe-S-containing ferredoxin genes, two of which (balFd-V and balFd-VII) were shown to support the catalytic functions of P450 enzymes involved in glycopeptide antibiotic biosynthesis. oup.comresearchgate.netnih.gov

Bioinformatic tools have also been used to identify cryptic gene clusters and regulatory elements. For instance, the bbr gene, encoding a StrR-like pathway-specific regulator, was identified at the border sequence of the this compound BGC and characterized as a DNA-binding protein. researchgate.netresearchgate.net

Analysis of resistance genes revealed that while the core this compound BGC does not include the canonical resistance-mediating vanHAX genes, these genes are located elsewhere on the chromosome, at least 2 Mb away from the cluster. asm.org

Differential proteomic analyses have provided profound insights into the metabolic adaptations and regulatory networks associated with this compound production. These studies typically employ techniques such as Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE), 2D-Differential Gel Electrophoresis (DIGE), coupled with mass spectrometry (MS) procedures like nanoLC-ESI-LIT-MS/MS. aidic.itcnr.itnih.govoup.comresearchgate.netnih.govnih.gov

Comparative proteomic analyses have been performed across various conditions, including:

Before and during this compound-producing growth stages in the wild-type strain. aidic.itresearchgate.netnih.gov

Between wild-type and non-producing strains (e.g., A. balhimycina SP1-1 and ΔoxyD). aidic.itresearchgate.netnih.gov

Between producing and non-producing conditions achieved through chemostat cultivations. aidic.itresearchgate.netnih.gov

Key findings from these proteomic investigations include:

Antibiotic production is consistently associated with the upregulation of specific enzymes from the this compound biosynthetic gene cluster, as well as enzymes involved in central carbon metabolism, cell energy, and redox balance. aidic.itresearchgate.netnih.govnih.gov

Comparative proteome analyses have identified 73 protein spots exhibiting this compound-dependent expression. aidic.it

Proteins involved in the biosynthesis of this compound precursors, such as amino acids, amino sugars, and central carbon metabolism intermediates, are upregulated during antibiotic production. Conversely, in non-producing mutants, most proteins required for this compound precursor biosynthesis are downregulated. researchgate.netnih.gov

These analyses have also unveiled novel components, including proteins involved in glutamate (B1630785) metabolism, resistance, or even the ability of the strain to metabolize alkanes. oup.comcnr.itnih.govoup.com

The insights gained from differential proteomics have suggested new strategies for improving fermentation technology and identified target genes for synthetic biology approaches aimed at increasing antibiotic yield. aidic.itcnr.itnih.govoup.comresearchgate.netnih.govnih.gov

Table 1: Summary of Key Differentially Expressed Protein Categories in Amycolatopsis balhimycina During this compound Production

| Protein Category | Observed Expression Change During Production | Implication | Source |

| This compound Biosynthetic Gene Cluster Enzymes | Upregulated | Direct involvement in antibiotic synthesis | aidic.itresearchgate.netnih.govnih.gov |

| Central Carbon Metabolism Enzymes | Upregulated | Increased metabolic flux to support precursor synthesis and energy demands | aidic.itresearchgate.netnih.govnih.gov |

| Cell Energy and Redox Balance Enzymes | Upregulated | Enhanced energy generation and maintenance of cellular redox state for biosynthesis | aidic.itresearchgate.netnih.govnih.gov |

| Amino Acid Metabolism Enzymes | Upregulated | Increased supply of proteinogenic and non-proteinogenic amino acid precursors for the heptapeptide (B1575542) core | nih.gov |

| Sugar/Amino Sugar Metabolism Enzymes | Upregulated | Provision of glycosyl precursors for this compound modification | nih.gov |

| Proteins for this compound Precursor Biosynthesis | Downregulated in non-producing mutants | Confirmation of their essential role in the biosynthetic pathway | researchgate.netnih.gov |

| Glutamate Metabolism Proteins | Identified/Expressed | Insights into previously inferred metabolic pathways supporting growth and production | oup.comcnr.itnih.govoup.com |

| Resistance Proteins | Identified/Expressed | Understanding of self-resistance mechanisms against the produced antibiotic | oup.comcnr.itnih.govoup.com |

Microbiological Bioassays for Antimicrobial Potency

Microbiological bioassays are indispensable tools for evaluating the antimicrobial potency of compounds like this compound, providing quantitative data on their effectiveness against various microbial strains. These assays typically determine the minimum inhibitory concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. idexx.dk

Detailed Research Findings

This compound, a glycopeptide antibiotic, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various streptococcal strains. medchemexpress.comgoogle.comontosight.ai Its activity has been extensively compared to that of vancomycin (B549263), another well-known glycopeptide antibiotic. jst.go.jpnih.gov

Studies have shown that this compound exhibits bactericidal activity against Staphylococcus aureus, Streptococcus epidermidis, and other streptococcal strains. medchemexpress.com Minimum Inhibitory Concentration (MIC) values for this compound trifluoroacetate (B77799) against a range of test organisms highlight its efficacy. For instance, MIC values against S. aureus strains, including methicillin-resistant variants, typically range from 0.39 µg/mL to 12.5 µg/mL. medchemexpress.comgoogle.com Against Streptococcus faecalis strains, MICs have been reported between 0.78 µg/mL and 1.56 µg/mL. google.com

Furthermore, this compound has shown superior in vitro activity against anaerobes, particularly Clostridium species, and better post-antibiotic effect (PAE) on Gram-positive bacteria when compared to vancomycin. jst.go.jpnih.govhuidacollection.com

Bioassays employing Bacillus subtilis ATCC 6633 and Kocuria rhizophila ATCC9341 (formerly Micrococcus luteus) have been utilized to monitor this compound production and assess its antimicrobial activity in fermentation broths and culture filtrates. nih.govresearchgate.netnih.gov These assays involve observing inhibition zones, which indicate the growth inhibition of the test organism due to this compound production. nih.gov

Recent research also indicates that the activity of this compound, similar to vancomycin, can be enhanced by the presence of Zn(II). brookes.ac.uk In Streptomyces coelicolor M600, both this compound and vancomycin, which are strong inducers of the VanS sensor kinase, exhibited marked potentiation of activity with Zn(II). brookes.ac.uk

Data Tables

The following table summarizes reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains:

| Test Organism | Strain/Description | MIC (µg/mL) | Source |

| Staphylococcus aureus | 209 P | 0.39 | google.comgoogle.com |

| Staphylococcus aureus | Methicillin-Resistant (MethR) | 0.39 | google.comgoogle.com |

| Staphylococcus aureus | 3066 (MethR) | 0.78 | google.comgoogle.com |

| Staphylococcus aureus | E 690 (MethR) | 0.39 | google.comgoogle.com |

| Staphylococcus aureus | (general) | 0.39-12.5 | medchemexpress.com |

| Streptococcus epidermidis | 825 | 0.39-12.5 | medchemexpress.com |

| Streptococcus faecalis | ATCC 29212 | 1.56 | google.comgoogle.com |

| Streptococcus faecalis | D 21777 | 0.78 | google.comgoogle.com |

| Streptococcus faecalis | D Endococcen | 0.78 | google.com |

| Streptococcal strains | (general) | 0.39-12.5 | medchemexpress.com |

Beyond traditional broth microdilution for MIC determination, advanced techniques are employed in this compound research. High-performance liquid chromatography (HPLC) is frequently used to quantify this compound concentration in fermentation broths, often in conjunction with bioassays for confirmation. nih.govresearchgate.netnih.gov HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) provides detailed analysis of this compound variants and their structural characteristics in culture samples. nih.gov Genetic manipulation and gene inactivation experiments are also crucial for understanding the biosynthesis of this compound and identifying genes essential for its synthesis, with bioassays serving to confirm the production of antibiotically active compounds by mutant strains. nih.govasm.org

Challenges and Future Research Directions

Elucidating Remaining Biosynthetic and Regulatory Complexities

The biosynthesis of balhimycin is a complex process involving the assembly of a heptapeptide (B1575542) scaffold from non-proteinogenic amino acid precursors, followed by a series of modifying reactions, including crosslinking, chlorination, and glycosylation. rug.nlnih.govresearchgate.net While many central steps of glycopeptide biosynthesis are understood, the precise identification and characterization of all regulatory genes are crucial for coordinating complex biosynthetic steps and enhancing antibiotic production through genetic manipulation. rug.nl

The this compound gene cluster, approximately 66-kb in size, encodes the necessary biosynthetic enzymes. However, comparisons with other glycopeptide biosynthesis gene clusters (e.g., chloroeremomycin, teicoplanin, dalbavancin, complestatin, A47934) indicate that some resistance, transport, and regulatory genes might still be uncharacterized within the currently sequenced this compound cluster. rug.nlaidic.it For instance, the bbr gene, encoding a StrR-type regulator, is involved in the transcriptional control of biosynthetic genes, binding to promoter regions of various operons within the this compound gene cluster. However, the signal controlling bbr expression remains unknown. aidic.itresearchgate.net Furthermore, a two-component regulatory system, VanRS, has been identified, potentially acting as an overriding control system in response to the presence of glycopeptides. aidic.it Proteomic analyses have also revealed that this compound production is associated with the upregulation of enzymes involved in precursor biosynthesis and central carbon metabolism, suggesting an intricate link between primary and secondary metabolism that requires further elucidation. nih.govaidic.it

Engineering Novel Glycopeptide Antibiotics with Enhanced Properties

The structural complexity of glycopeptide antibiotics, including this compound, makes their total chemical synthesis challenging. nih.govnih.gov Therefore, engineering approaches, including genetic engineering and chemical modification, are critical for optimizing this compound production and generating novel antibiotics with improved properties. ontosight.ai

Strategies for engineering novel glycopeptide antibiotics from the Amycolatopsis balhimycina system include:

Genetic modification of biosynthetic pathways: This involves manipulating the genes responsible for this compound synthesis to alter its structure. For example, inactivation of glycosyltransferase genes has led to the production of non-glycosylated but still antibiotically active compounds. nih.gov Similarly, modifying the nonribosomal peptide synthetase (NRPS) machinery can lead to the incorporation of different amino acids or the creation of novel peptide scaffolds. nih.govresearchgate.net

Mutasynthesis: This technique involves deleting a gene responsible for producing an essential amino acid precursor and then adding chemically prepared analogs of that precursor to the culture of the mutated strain. This has successfully led to the identification of this compound analogs, such as fluorothis compound, where chloride atoms were substituted by fluoride (B91410). nih.govrsc.org

Targeted modification of tailoring enzymes: Enzymes involved in post-assembly modifications like halogenation, glycosylation, and crosslinking can be engineered to introduce new functional groups or alter existing ones, leading to derivatives with enhanced activity or altered specificity. nih.govnih.gov For instance, the this compound halogenase BhaA is responsible for chlorination, and its manipulation could lead to novel halogenated derivatives. nih.gov

Strategies for Increased and Sustainable this compound Production

Optimizing the production of this compound is crucial for its potential industrial and pharmaceutical applications, as its natural yield from Amycolatopsis balhimycina can be low. Several strategies are being explored to increase and sustain this compound production:

Metabolic Engineering: Rational genetic engineering to perturb metabolic fluxes has shown promise. Overexpression of genes involved in precursor synthesis, such as dahp (3-deoxy-D-arabino-heptulosonate 7-phosphate synthase) and pdh (prephenate dehydrogenase) from the shikimate pathway, has led to increased this compound productivity. Overexpression of dahp alone or in combination with pdh resulted in approximately a threefold increase in specific glycopeptide productivities. nih.govresearchgate.netnih.govnih.gov Overexpression of pdt (prephenate dehydratase), an enzyme involved in phenylalanine biosynthesis, also surprisingly led to increased antibiotic production. researchgate.net

Fermentation Process Optimization: Adjusting culture conditions, such as nutrient availability (e.g., inorganic phosphate (B84403) limitation) and glucose concentration, can significantly impact this compound yield. nih.govnih.gov Proteomic studies have identified metabolic adaptations and key enzymes that are upregulated during this compound production, providing targets for improving fermentation technology. aidic.itnih.gov

Strain Improvement: Traditional methods like random mutagenesis and screening, as well as targeted genetic modifications, are employed to enhance the cellular characteristics of production strains. researchgate.net Higher this compound productivity has been correlated with specific pellet morphologies in Amycolatopsis balhimycina cultures, indicating that morphological control could be a strategy for yield improvement. dntb.gov.ua

Transcriptional Regulation: Manipulating pathway-specific transcriptional regulators, such as Bbr, can lead to increased expression of biosynthetic genes and, consequently, higher this compound yields. aidic.itresearchgate.net

Addressing Mechanisms of Bacterial Resistance Through Rational Design

Amycolatopsis balhimycina has evolved sophisticated self-resistance mechanisms to protect itself from the this compound it produces. These mechanisms are often similar to those found in pathogenic bacteria that develop resistance to glycopeptides like vancomycin (B549263). researchgate.netacs.orgnih.gov The canonical resistance mechanism involves the synthesis of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-alanyl-D-alanine (D-Ala-D-Ala), which reduces the affinity of glycopeptides. researchgate.netacs.org This reprogramming is mediated by enzymes such as VanH, VanA, and VanX. acs.org

Future research in this area focuses on:

Understanding novel resistance mechanisms: A. balhimycina possesses alternative resistance mechanisms, such as the Ddl1Ab enzyme (a paralogous chromosomal D-Ala-D-Lac ligase) and the VanYAb D,D-carboxypeptidase, which can complement or contribute to resistance even in the absence of the canonical VanHAX system. acs.orgacs.org Elucidating these alternative pathways provides insights into how bacteria evade glycopeptide action.

Rational design of novel glycopeptides: By understanding the molecular basis of resistance, researchers can rationally design this compound derivatives that circumvent these mechanisms. This involves modifying the antibiotic's structure to maintain or enhance binding to resistant peptidoglycan precursors or to target alternative bacterial pathways. nih.gov The goal is to create new glycopeptides that are effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). nih.govgoogle.com

Integration of Advanced Synthetic Biology and Chemical Synthesis Approaches

The integration of advanced synthetic biology and chemical synthesis approaches represents a powerful avenue for the future development of this compound and other glycopeptide antibiotics. nih.govcetjournal.it

Synthetic Biology: This field offers tools to redesign and optimize biosynthetic pathways. By combining insights from proteomics and genomics, target genes can be identified for synthetic biology approaches aimed at improving antibiotic yield and expanding chemical diversity. aidic.itcetjournal.itresearchgate.netdntb.gov.ua This includes engineering versatile host strains, assembling novel biosynthetic circuits, and introducing heterologous enzymes to create "non-natural" natural products. nih.govnih.gov

Chemoenzymatic Synthesis: This approach combines the precision of chemical synthesis with the efficiency and specificity of enzymatic reactions. While total chemical synthesis of complex glycopeptides is challenging, chemoenzymatic methods can be used to modify existing aglycones or to introduce specific functional groups that are difficult to incorporate solely through fermentation or chemical means. nih.gov For instance, enzymatic halogenation and glycosylation can be leveraged to create diverse this compound analogs. nih.govresearchgate.net

By combining these strategies, researchers aim to develop new this compound derivatives with improved pharmacological properties, broader spectrum activity, and the ability to overcome existing resistance mechanisms, contributing to the ongoing fight against antimicrobial resistance.

Q & A

Q. What are the core enzymatic steps in Balhimycin biosynthesis, and how are they genetically organized?

this compound biosynthesis involves a nonribosomal peptide synthetase (NRPS) system for assembling its heptapeptide backbone, followed by oxidative crosslinking and glycosylation. The gene cluster (≈65 kb) includes genes for NRPS modules, oxygenases (e.g., oxyA-D), halogenases, and glycosyltransferases . Key steps include:

- Peptide assembly : Three NRPS proteins (BpsA, BpsB, BpsC) incorporate non-proteinogenic amino acids like β-hydroxytyrosine (Hty) and 3,5-dihydroxyphenylglycine (Dpg) .

- Oxidative crosslinking : Cytochrome P450 oxygenases (OxyB, OxyC, OxyD) catalyze aryl-ether bond formation, critical for antibacterial activity .

- Glycosylation : A disaccharide moiety is added via glycosyltransferases, enhancing solubility and target affinity .

Q. How are new this compound-producing strains validated for genetic and metabolic fidelity?

Validation involves:

- PCR and sequencing : Confirm presence of biosynthetic genes (e.g., bhp for Hty synthesis) and absence of unintended mutations .

- LC-MS/NMR : Compare metabolite profiles to wild-type strains to ensure structural integrity .

- Fermentation analysis : Monitor biomass yield and this compound titers under controlled conditions (e.g., glucose-limited media) .

Q. What experimental designs are used to study regulatory mechanisms in this compound biosynthesis?

- Gene knockout : Delete putative regulatory genes (e.g., bbr or SARP-family regulators) and assess impacts on antibiotic production via HPLC .

- Transcriptomics : Compare RNA-seq profiles of wild-type and mutant strains under varying nutrient conditions to identify co-expressed gene networks .

- Promoter activation : Use luciferase reporters to test inducible expression of biosynthetic genes .

Advanced Research Questions

Q. How can genome-scale metabolic models (GSMMs) resolve discrepancies between simulated and experimental growth rates in Amycolatopsis balhimycina?

- Model refinement : Integrate omics data (e.g., proteomics) to constrain reaction fluxes and improve predictions of glucose uptake and biomass yield .

- Flux balance analysis (FBA) : Compare in silico growth rates under varying carbon/nitrogen ratios with batch fermentation data to identify missing transport reactions or regulatory loops .

- Sensitivity analysis : Test how perturbations in cofactor (ATP, NADPH) availability affect antibiotic synthesis pathways .

Q. What methodologies address contradictions in oxygenase activity assays for this compound analogs?

- In vitro reconstitution : Purify Oxy enzymes and test substrate specificity using synthetic peptide analogs and NADPH/oxygen monitoring .

- Isotope labeling : Track O incorporation into crosslinked residues via mass spectrometry to confirm catalytic efficiency .

- Structural modeling : Perform docking simulations (e.g., Rosetta) to predict steric hindrance or misfolding in mutant oxygenases .

Q. How can metabolic engineering overcome low this compound yields in industrial strains?

- Precursor supplementation : Add Hty or Dpg analogs to fermentation media to bypass rate-limiting biosynthesis steps .

- CRISPR interference : Downregulate competing pathways (e.g., fatty acid synthesis) to redirect carbon flux toward antibiotic production .

- Dynamic regulation : Use pH- or nutrient-responsive promoters to temporally control NRPS expression .

Q. What strategies reconcile conflicting data on this compound’s activity against anaerobic pathogens?

- MIC re-evaluation : Test under strict anaerobic conditions (e.g., anaerobic chambers) using clinical isolates like Clostridioides difficile .

- Membrane permeability assays : Compare uptake kinetics in aerobic vs. anaerobic bacteria via fluorescent this compound derivatives .

- Transcriptomic profiling : Identify resistance mechanisms (e.g., cell wall remodeling) in anaerobic strains exposed to sublethal doses .

Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting structural data from NMR and X-ray crystallography for this compound derivatives?

- Multi-method validation : Cross-reference NMR chemical shifts, crystallographic electron density maps, and molecular dynamics simulations .

- Error analysis : Quantify signal-to-noise ratios in NMR spectra and resolution limits in crystallography to prioritize high-confidence data .

- Consensus modeling : Use software like PHENIX or Coot to generate hybrid models that satisfy both datasets .

Q. What statistical frameworks are optimal for interpreting variability in this compound titers across fermentation batches?

- Design of Experiments (DoE) : Apply factorial designs to isolate factors (e.g., pH, aeration) contributing to titer variability .

- Machine learning : Train regression models on historical fermentation data to predict optimal conditions .

- Control charts : Monitor batch-to-batch consistency using Shewhart charts with ±3σ limits .

Q. How can researchers prioritize follow-up studies when genomic and metabolomic data suggest competing hypotheses?

- FINER criteria : Evaluate hypotheses for Feasibility, Interest, Novelty, Ethics, and Relevance .

- Pathway enrichment analysis : Use tools like KEGG Mapper to identify overrepresented metabolic routes in omics datasets .

- Knockout validation : Test top candidate genes (e.g., putative regulators) in targeted mutants to confirm mechanistic links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.